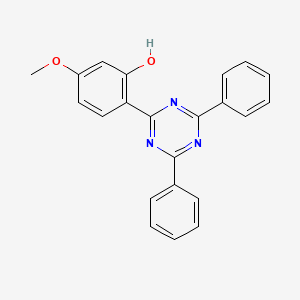

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

Description

BenchChem offers high-quality 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-17-12-13-18(19(26)14-17)22-24-20(15-8-4-2-5-9-15)23-21(25-22)16-10-6-3-7-11-16/h2-14,26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUINYPIVWRZHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888827 | |

| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106556-36-9 | |

| Record name | 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106556-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106556369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Properties of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl triazine (HPT) class. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering an in-depth exploration of the molecule's interaction with electromagnetic radiation. The guide covers the fundamental principles of its photoprotective mechanism, including Excited State Intramolecular Proton Transfer (ESIPT), and presents available spectroscopic data, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Experimental protocols and data interpretation are discussed to provide a practical understanding of its molecular structure and photophysical behavior.

Introduction: The Role and Significance of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, also known by its synonym 2-(2-hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine and CAS number 106556-36-9, is a key member of the hydroxyphenyl triazine (HPT) family of UV absorbers.[1] These compounds are integral to the stabilization of polymers, coatings, and cosmetic formulations against degradation induced by UV radiation. The exceptional photostability of HPTs is attributed to their ability to dissipate harmful UV energy through a rapid and reversible intramolecular proton transfer process in the excited state.[2][3] This guide will delve into the spectroscopic characteristics that underpin this crucial function.

Table 1: Physicochemical Properties of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

| Property | Value | Source |

| IUPAC Name | 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | [1] |

| CAS Number | 106556-36-9 | [1] |

| Molecular Formula | C₂₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 355.4 g/mol | [1] |

| Physical Appearance | Yellow Colour Powder | [4] |

| Melting Point | 205 to 207°C | [4] |

| Purity (by HPLC) | NLT 98.0% | [4] |

Photophysical Mechanism: The Core of UV Absorption

The primary function of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol as a UV absorber is governed by the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). This ultrafast and efficient process allows the molecule to convert high-energy UV photons into harmless vibrational energy in the form of heat.

The ESIPT Cycle

The process can be visualized as a four-stage cycle:

-

Ground State (Enol Form): In its ground state, the molecule exists in an enol tautomeric form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazine ring.

-

Photoexcitation: Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (S₁).

-

Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton and the basicity of the triazine nitrogen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the triazine ring, forming an excited-state keto tautomer.

-

Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state via non-radiative pathways (vibrational relaxation), dissipating the absorbed energy as heat.

-

Reverse Proton Transfer: In the ground state, the keto form is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form, completing the cycle and preparing the molecule to absorb another UV photon.

This rapid, reversible, and non-destructive cycle is the cornerstone of its high photostability and efficacy as a UV absorber.[3][5]

Figure 1: The Excited State Intramolecular Proton Transfer (ESIPT) cycle. This diagram illustrates the photophysical pathway responsible for the UV-absorbing properties of hydroxyphenyl triazines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a UV absorber is paramount as it defines the range of UV radiation the molecule can effectively neutralize. For 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, strong absorption in the UVA and UVB regions is expected, which is characteristic of the hydroxyphenyl triazine class.

Expected Absorption Characteristics

Table 2: Predicted UV-Vis Absorption Data

| Parameter | Predicted Value Range | Rationale |

| λmax 1 | 280 - 320 nm | Corresponds to π→π* transitions in the phenyl and triazine rings. |

| λmax 2 | 320 - 380 nm | Corresponds to the intramolecular charge transfer character from the hydroxyphenyl moiety to the triazine ring. |

| Molar Absorptivity (ε) | > 40,000 L·mol⁻¹·cm⁻¹ | High molar absorptivity is a key characteristic of effective UV absorbers.[5] |

Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for obtaining the UV-Vis absorption spectrum is as follows:

-

Sample Preparation: Prepare a stock solution of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 10⁻³ M.

-

Serial Dilution: Perform serial dilutions to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

-

Data Acquisition: Record the absorption spectrum from 200 to 500 nm. The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Figure 2: Workflow for UV-Vis spectroscopic analysis. A standard procedure for determining the absorption characteristics of the compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule. For an effective UV absorber, a low fluorescence quantum yield is desirable, as it indicates that the absorbed energy is primarily dissipated through non-radiative pathways like the ESIPT mechanism, rather than being re-emitted as light.

Expected Fluorescence Properties

Studies on closely related 2-(2-hydroxyaryl)-1,3,5-triazines have shown that while some exhibit weak fluorescence from the excited keto tautomer (a large Stokes shift emission), the overall fluorescence quantum yield is generally low.[2] Research on M-OH-P (2-(2-hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine) has indicated that it does not exhibit initial phosphorescence in polar solvents at 77 K, suggesting efficient quenching of the triplet state.[5]

Table 3: Predicted Fluorescence Properties

| Parameter | Predicted Value | Rationale |

| Emission Maximum (λem) | 450 - 550 nm | If fluorescent, emission would likely be from the keto tautomer, resulting in a large Stokes shift. |

| Fluorescence Quantum Yield (Φf) | < 0.1 | A low quantum yield is indicative of efficient non-radiative decay, a key feature of a good UV absorber. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Environment | Predicted δ (ppm) | Multiplicity |

| Phenolic -OH | 12.0 - 14.0 | broad singlet |

| Phenyl-H (ortho to triazine) | 8.6 - 8.8 | multiplet |

| Phenyl-H (meta, para) | 7.4 - 7.7 | multiplet |

| Hydroxyphenyl-H | 6.5 - 7.5 | multiplet |

| Methoxy -OCH₃ | 3.8 - 4.0 | singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Environment | Predicted δ (ppm) |

| Triazine C (substituted) | 170 - 175 |

| Phenyl C (ipso to triazine) | 135 - 138 |

| Phenyl C (aromatic) | 128 - 133 |

| Hydroxyphenyl C-OH | 160 - 165 |

| Hydroxyphenyl C-O-CH₃ | 155 - 160 |

| Hydroxyphenyl C (aromatic) | 100 - 130 |

| Methoxy -OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A manufacturer's specification sheet confirms that the FTIR spectrum of this compound complies with its known structure.[4]

Expected IR Absorption Bands

The IR spectrum of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is expected to show characteristic absorption bands for its various functional groups.

Table 6: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3400 | O-H stretch (broad) | Phenolic hydroxyl (intramolecularly H-bonded) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Methoxy -CH₃ |

| 1500 - 1600 | C=N and C=C stretch | Triazine and phenyl rings |

| 1400 - 1500 | C=C stretch | Aromatic rings |

| 1200 - 1300 | C-O stretch | Aryl ether |

| 1000 - 1100 | C-O stretch | Methoxy group |

| 700 - 900 | C-H bend (out-of-plane) | Aromatic ring substitution patterns |

Conclusion

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol exhibits spectroscopic properties that are characteristic of a highly effective and photostable UV absorber. Its strong absorption in the UV region, coupled with an efficient energy dissipation mechanism via Excited State Intramolecular Proton Transfer, makes it a valuable component in the protection of materials and formulations from photodegradation. While a complete set of publicly available experimental spectroscopic data is limited, the analysis of its chemical structure and comparison with related compounds provide a robust understanding of its spectroscopic behavior. Further research to quantify the UV-Vis absorption, fluorescence quantum yield, and detailed NMR and IR assignments would be beneficial for the continued application and development of this important class of molecules.

References

-

Shalaby, S. W., & Aggarwal, S. L. (Eds.). (1998). Ultraviolet Absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine Class and Their Methoxy Derivatives: Fluorescence Spectroscopy and X-ray Structure Analysis. The Journal of Physical Chemistry B, ACS Publications. [Link]

- Schlumpf, M., & Heck, B. (2007). Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings.

-

Givens, R. S., & Kruk, M. (1996). Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. The Journal of Physical Chemistry, ACS Publications. [Link]

-

Li, L., et al. (2015). Synthesis and properties of s-triazine UV absorbents. ResearchGate. [Link]

-

Sarex Chemicals. 2-(2-Hydroxy-4-methoxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine (Appolo-1579 (A-103)). [Link]

-

Sarex Chemicals. Product Data Sheet: 2-(2-Hydroxy-4-methoxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine. [Link]

-

PubChem. Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Bisoctrizole (CAS 103597-45-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisoctrizole, identified by CAS number 103597-45-1, is a high-performance, broad-spectrum ultraviolet (UV) filter. Marketed under trade names such as Tinosorb® M, its unique molecular structure and physical form as microfine particles confer a hybrid mechanism of action, setting it apart from traditional soluble organic absorbers and inorganic particulate filters. This guide provides a comprehensive examination of the physicochemical properties of Bisoctrizole, offering critical data and insights for its application in formulation development and research. It is important to note that the CAS number 103597-45-1 has been definitively attributed to Bisoctrizole, a benzotriazole-based compound, and not to other pharmaceutical agents.

Chemical Identity and Structure

Bisoctrizole is chemically described as 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol].[1][2] Its structure is characterized by two benzotriazole-substituted phenol rings linked by a methylene bridge, which is fundamental to its function as a potent UV absorber.

| Identifier | Value |

| CAS Number | 103597-45-1[3][4] |

| IUPAC Name | 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol][4] |

| Molecular Formula | C₄₁H₅₀N₆O₂[3][5] |

| Molecular Weight | 658.87 g/mol [5][6] |

| InChI Key | FQUNFJULCYSSOP-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O[1][6] |

Physicochemical Properties

The distinct physicochemical profile of Bisoctrizole dictates its performance and formulation strategies. Unlike conventional organic UV filters that are solubilized in the oil or aqueous phase of an emulsion, Bisoctrizole's utility is derived from its particulate nature.

Physical State and Appearance

In its solid-state, Bisoctrizole presents as a white to off-white or slightly greenish-yellow crystalline powder.[7] For formulation purposes, it is processed into microfine particles, typically with a size of less than 200 nm, and supplied as an aqueous dispersion.[4][8]

Solubility

A defining characteristic of Bisoctrizole is its extremely low solubility in water and most common cosmetic solvents.[1][7] This property is intentionally leveraged in its application, as it exists as a dispersion of fine particles rather than a dissolved solute.[4]

| Solvent | Solubility |

| Water | < 5 ng/L at 25 °C (practically insoluble)[3][9] |

| DMSO | Soluble[10] |

| THF | Almost transparent[11] |

| Polar Cosmetic Oils | Soluble (at 25°C)[8] |

Melting Point

The melting point of Bisoctrizole is consistently reported in the range of 195-199 °C, indicating a high degree of thermal stability.[3][4][5]

Partition Coefficient (LogP)

Bisoctrizole is a highly lipophilic molecule, as indicated by its high LogP value of 12.7.[3] This contributes to its poor aqueous solubility and its tendency to remain on the skin's surface, minimizing systemic absorption.[4]

Spectroscopic Properties

Bisoctrizole's primary function is rooted in its ability to absorb a broad spectrum of UV radiation, encompassing both UVA and UVB regions (approximately 280-400 nm).[1][12] The peak protection is observed at approximately 305 nm (UVB) and 360 nm (UVA).[8]

The Hybrid Mechanism of UV Protection

Bisoctrizole's efficacy stems from a unique tripartite mechanism of action that combines the properties of both organic (chemical) and inorganic (physical) UV filters.

-

UV Absorption: The benzotriazole moieties within the molecule are highly effective at absorbing UV photons. Upon absorption, the molecule undergoes a reversible electronic transition, converting the harmful UV energy into harmless thermal energy, which is then dissipated.[1][12]

-

Light Scattering: Formulated as microfine organic particles, Bisoctrizole effectively scatters a portion of the incoming UV radiation.[1]

-

Light Reflection: Similar to physical blockers, the particulate nature of Bisoctrizole also contributes to the reflection of UV rays.[4]

Stability Profile

Bisoctrizole exhibits excellent photostability, showing very little degradation upon exposure to UV radiation.[4] This inherent stability is a significant advantage in sunscreen formulations, as it ensures long-lasting protection. Furthermore, Bisoctrizole has been shown to have a stabilizing effect on other, less stable UV absorbers, such as octyl methoxycinnamate.[4]

Experimental Protocols

Determination of Purity and Impurities by High-Performance Liquid Chromatography (HPLC)

The purity of Bisoctrizole and the presence of any related substances are critical quality attributes. HPLC is the standard analytical technique for this purpose.

Objective: To quantify the purity of Bisoctrizole and identify and quantify any process-related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column is typically employed for the separation.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used.

-

Detection: The UV detector is set to a wavelength where Bisoctrizole and its potential impurities have significant absorbance.

-

Sample Preparation: A known concentration of the Bisoctrizole sample is dissolved in a suitable solvent, such as tetrahydrofuran.

-

Standard Preparation: A reference standard of Bisoctrizole is prepared at a known concentration.

-

Analysis: The sample and standard solutions are injected into the HPLC system, and the resulting chromatograms are recorded. The peak areas are used to calculate the purity of the sample and the concentration of any impurities.[2][13]

Particle Size Analysis by Dynamic Light Scattering (DLS)

Given that Bisoctrizole is formulated as a microparticle dispersion, its particle size distribution is a critical parameter affecting its efficacy and the sensory properties of the final product.

Objective: To determine the particle size distribution of Bisoctrizole in an aqueous dispersion.

Methodology:

-

Instrumentation: A Dynamic Light Scattering instrument is used.

-

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles in suspension. These fluctuations are then correlated to the particle size.

-

Sample Preparation: The aqueous dispersion of Bisoctrizole is diluted to an appropriate concentration to avoid multiple scattering effects.

-

Measurement: The prepared sample is placed in the DLS instrument, and the scattered light is measured at a specific angle.

-

Data Analysis: The instrument's software analyzes the correlation function of the scattered light intensity to calculate the particle size distribution, providing the mean particle diameter and the polydispersity index.[1]

Formulation and Handling Considerations

Due to its insoluble nature, Bisoctrizole is typically supplied as a 50% aqueous suspension, stabilized with surfactants like decyl glucoside.[4] During formulation, it is crucial to ensure that the Bisoctrizole particles are uniformly dispersed to achieve optimal UV protection and aesthetic appeal. High-shear homogenization is often employed to maintain a stable dispersion and prevent agglomeration.[1] When handling the pure powder, appropriate dust control measures should be in place.[13]

Conclusion

Bisoctrizole (CAS 103597-45-1) represents a significant innovation in UV protection technology. Its unique physicochemical properties, particularly its poor solubility and formulation as microfine particles, enable a hybrid mechanism of action that provides broad-spectrum, photostable UV protection. A thorough understanding of its chemical identity, physical characteristics, and analytical methodologies is paramount for researchers, scientists, and formulation professionals seeking to leverage this advanced ingredient in the development of effective and stable sun care and dermatological products.

References

- BenchChem. (2025). Bisoctrizole chemical structure and properties.

- PubChem. (n.d.). Bisoctrizole.

- Wikipedia. (n.d.). Bisoctrizole.

- SpecialChem. (2023, April 25). Methylene Bis-Benzotriazolyl Tetramethylbutylphenol.

- chemeurope.com. (n.d.). Bisoctrizole.

- ChemicalBook. (n.d.). 103597-45-1(Bisoctrizole) Product Description.

- Grokipedia. (n.d.). Bisoctrizole.

- Smolecule. (2023, September 12). Buy Bisoctrizole | 103597-45-1.

- PharmaCompass. (n.d.).

- ChemicalBook. (n.d.). Bisoctrizole | 103597-45-1.

- MedchemExpress. (n.d.).

- Sigma-Aldrich. (n.d.). Bisoctrizole analytical standard Tinosorb M.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind UV Protection: Understanding Bisoctrizole's Mechanism.

- Veeprho. (n.d.).

- Shanghai BFP New Material Co., Ltd. (2025, January 30).

- MedKoo. (n.d.).

- Shanghai BFP New Material Co., Ltd. (2025, January 23).

- Ahmed WA, et al. (2024, September 14). Effect of Bisoctrizole on Ultraviolet (UV) Absorption Properties of Silicone and Effect on Surface Roughness - An In Vitro Study. PubMed.

- Selleck Chemicals. (n.d.). Bisoctrizole.

- Janakallol, D. (2020, September 25).

- Regulations.gov. (2015, March 20). FDA-2005-N-0453.

- American Chemical Society. (2018, March 19). Bisoctrizole.

- Semantic Scholar. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample.

- Vinner Labs. (n.d.). Sunbest-M (Bisoctrizol) – An Overview.

- ChemicalBook. (n.d.). Bisoctrizole synthesis.

- USP. (n.d.). Bisoctrizole.

- Sigma-Aldrich. (n.d.). Bisoctrizole analytical standard Tinosorb M.

- FDA. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. drugfuture.com [drugfuture.com]

- 3. Bisoctrizole | C41H50N6O2 | CID 3571576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bisoctrizole - Wikipedia [en.wikipedia.org]

- 5. 103597-45-1 CAS MSDS (Bisoctrizole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Bisoctrizole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. acs.org [acs.org]

- 8. specialchem.com [specialchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. medkoo.com [medkoo.com]

- 11. Bisoctrizole | 103597-45-1 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. veeprho.com [veeprho.com]

An In-Depth Technical Guide to the Thermal Degradation of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the thermal degradation behavior of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, a member of the hydroxyphenyl triazine (HPT) class of ultraviolet (UV) absorbers. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous HPT compounds and fundamental principles of organic chemistry to present a robust, scientifically-grounded framework for understanding its thermal stability. We will explore the intrinsic stability conferred by the triazine core, plausible degradation pathways, and the influence of its specific substituents. This guide details the essential analytical methodologies—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)—offering field-proven, step-by-step protocols for researchers, scientists, and drug development professionals. The objective is to equip the reader with the expertise to predict, analyze, and interpret the thermal behavior of this compound, ensuring its effective and safe application.

Introduction: The Hydroxyphenyl Triazine (HPT) Class and Its Significance

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol belongs to the hydroxyphenyl triazine (HPT) family of compounds, which are renowned for their efficacy as UV absorbers.[1][2] These molecules are critical additives in polymers, coatings, and pharmaceutical formulations to prevent degradation from exposure to ultraviolet radiation.[3] The core of their function lies in a molecular structure that efficiently absorbs UV energy and dissipates it as harmless heat, a process facilitated by an intramolecular hydrogen bond.[2][4]

The inherent stability of the 1,3,5-triazine ring, a nitrogen-containing heterocycle, contributes significantly to the high thermal resistance of these compounds.[5][6] This makes them suitable for applications that involve high-temperature processing, such as polymer extrusion or injection molding.[2][7] Understanding the thermal limits and degradation mechanisms of a specific HPT derivative like 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is paramount for defining its processing window, ensuring formulation stability, and predicting its long-term performance.

Core Structural Elements and Predicted Thermal Stability

The thermal stability of an organic molecule is dictated by its constituent chemical bonds and the influence of its functional groups.

-

The 1,3,5-Triazine Core : This aromatic, nitrogen-rich heterocycle is exceptionally stable due to resonance delocalization. The degradation of the triazine ring itself requires significant energy input and typically occurs at very high temperatures.[6][8]

-

Phenyl Substituents : The two phenyl groups attached at the 4 and 6 positions of the triazine ring add to the molecule's thermal mass and stability through steric hindrance and resonance effects.

-

The 5-Methoxyphenol Moiety : This is the most likely initiation point for thermal degradation.

-

C-O Bond (Methoxy Group) : The bond between the methyl group and the phenolic oxygen is often weaker than aromatic C-C or C-N bonds. Cleavage here could lead to demethylation.[9]

-

Phenolic Hydroxyl Group : While the intramolecular hydrogen bond contributes to photostability, at high temperatures, this group can be involved in various reactions.

-

Influence of the Methoxy Group : Electron-donating groups like methoxy (-OCH₃) can have complex effects. While they can enhance resonance stability, they have also been reported in some contexts to decrease the thermal stability of thermosetting materials by increasing electron donation to the aromatic rings.[5][10] Studies on substituted anisoles have shown that methoxy groups influence decomposition pathways.[10][11]

-

Based on these structural features, the initial degradation is predicted to occur not at the triazine core, but at the methoxyphenol substituent, likely initiating at temperatures above 200-250°C, with significant decomposition of the entire structure occurring at much higher temperatures.

Proposed Thermal Degradation Pathways

In the absence of direct experimental data, a plausible degradation mechanism can be proposed based on the known chemistry of triazines, phenols, and methoxy-substituted aromatics. The degradation is likely a multi-step process.

-

Initial Stage (Lower Temperature Degradation) : The initial fragmentation is expected to involve the weakest bonds, primarily within the methoxyphenol group. Potential initial steps include:

-

Demethylation : Cleavage of the O-CH₃ bond to release a methyl radical or methane, leaving a dihydroxyphenyl triazine derivative.

-

Decarbonylation : Loss of carbon monoxide from the phenol ring structure, particularly after initial bond scissions.

-

Cleavage of the Triazine-Phenol Bond : Scission of the C-C bond connecting the phenol ring to the triazine core is a primary fragmentation pathway, leading to the formation of diphenyl-triazine radicals and methoxyphenol-derived species.

-

-

Secondary Stage (Higher Temperature Degradation) : As the temperature increases, the more stable fragments will begin to decompose.

-

Fragmentation of the Diphenyl Triazine Moiety : The C-N bonds within the triazine ring will start to cleave, leading to the evolution of nitrogen-containing species, such as nitriles (e.g., benzonitrile) and eventually gaseous nitrogen (N₂).[12]

-

Decomposition of Phenyl Rings : At very high temperatures (>500°C), the phenyl rings will fragment, producing a complex mixture of smaller hydrocarbons and ultimately leading to char formation.

-

This proposed pathway is visualized in the diagram below.

Analytical Methodologies for Characterization

To experimentally validate the thermal properties and degradation pathways, a combination of analytical techniques is essential.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[8][13] Performed simultaneously (TGA-DSC), these techniques provide a comprehensive overview of thermal events.[13]

Key Parameters Determined:

-

T_onset : The onset temperature of decomposition, indicating the start of significant mass loss.[8]

-

T_max : The temperature of the maximum rate of decomposition.[8]

-

Decomposition Stages : The number of distinct steps in the TGA curve, which can correspond to different stages of degradation.[8][14]

-

Residual Mass : The amount of material (typically char) remaining at the end of the analysis.[8]

-

Melting Point (T_m) : An endothermic event on the DSC curve preceding decomposition.

-

Enthalpy of Fusion/Decomposition (ΔH) : The energy absorbed or released during melting or decomposition.

| Compound Class | Onset of Decomposition (T_onset, °C) | Key Transition | Reference |

| Annelated Triazinyl Esters | 195 - 216 | Melting followed by multi-stage decomposition | [13] |

| Amino-triazine-nitrophenol salt | ~200 (decomposition of nitrophenol) | Dehydration followed by two-stage decomposition | [14] |

| General Hydroxyphenyl Triazines | > 300 (High Stability) | High thermal stability noted | [7] |

This table provides representative data from related compound classes to establish an expected performance range. Actual values for the title compound must be determined experimentally.

-

Sample Preparation : Accurately weigh 5-10 mg of the finely ground sample into an alumina or platinum TGA pan.[8]

-

Instrument Setup :

-

Place the sample pan in the TGA-DSC instrument.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[8]

-

Set the temperature program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min).[8]

-

-

-

Data Acquisition : Continuously record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis :

-

Analyze the TGA curve to determine T_onset, T_max for each decomposition stage, and the final residual mass.

-

Analyze the DSC curve to identify the melting point and other endothermic or exothermic events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the specific chemical fragments produced during thermal decomposition.[15][16] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the volatile fragments are separated by gas chromatography and identified by mass spectrometry.[15][17]

-

Sample Preparation : Place a small, accurately weighed amount of the sample (typically 50-200 µg) into a quartz pyrolysis tube or onto a platinum filament.[16]

-

Instrument Setup :

-

Pyrolyzer : Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Set the pyrolysis temperature (e.g., a single temperature of 600°C or a stepped program to analyze volatiles at different temperatures).[15]

-

GC : Use a suitable capillary column (e.g., a non-polar DB-5ms). Set the oven temperature program to effectively separate the expected fragments (e.g., initial hold at 40°C, ramp to 300°C).

-

MS : Set the mass spectrometer to scan a wide mass range (e.g., m/z 35-550) in electron ionization (EI) mode.

-

-

Data Acquisition : Initiate the pyrolysis, which rapidly injects the degradation products into the GC. The GC separates the components over time, and the MS records the mass spectrum of each eluting peak.

-

Data Analysis :

-

Identify the chemical structure of each fragment by comparing its mass spectrum to a reference library (e.g., NIST).[17]

-

Reconstruct the degradation pathway by correlating the identified fragments with the original molecular structure.

-

Conclusion and Future Outlook

While direct experimental data on the thermal degradation of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is not widely published, a scientifically robust understanding of its behavior can be constructed by analyzing its structural components and the behavior of analogous hydroxyphenyl triazine compounds. The molecule is expected to exhibit high thermal stability due to its triazine core, with degradation likely initiating at the methoxyphenol moiety at temperatures exceeding 200°C.

The analytical protocols for TGA-DSC and Py-GC/MS detailed in this guide provide a clear and reliable framework for the experimental determination of its precise thermal profile. For professionals in materials science and drug development, applying these methodologies is a critical step in validating the compound's stability, defining safe processing parameters, and ensuring the long-term integrity of the final product. Further research using these techniques will provide invaluable data to fully elucidate the specific decomposition kinetics and product distribution for this important UV absorber.

References

-

Giel-Pietraszuk, M., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

-

Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). PreScouter. Available at: [Link]

-

Ye, C., et al. (2019). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N). Royal Society of Chemistry. Available at: [Link]

-

Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry.... (n.d.). ResearchGate. Available at: [Link]

-

La Scala, J. J., et al. (2018). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Publications. Available at: [Link]

-

The Role of Hydroxyphenyl Triazine UV Absorbers: Focus on UV-1600. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Suryan, M. M., et al. (1989). The thermal decomposition of hydroxy- and methoxy-substituted anisoles. Journal of the American Chemical Society. Available at: [Link]

-

Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Thermochemistry of demethylation of methoxy groups in aromatic compounds: Applicability of DFT, G4, and G4(MP2) methods | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Pyrolysis–gas chromatography–mass spectrometry. (n.d.). Wikipedia. Available at: [Link]

-

Reaction Mechanism from Quantum Molecular Dynamics for the Initial Thermal Decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), Promising Green Energetic Materials. (n.d.). ResearchGate. Available at: [Link]

-

Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. Available at: [Link]

-

Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. (n.d.). ResearchGate. Available at: [Link]

-

The Science Behind Triazine UV Absorbers and Their Efficiency. (n.d.). Sarex Fine Chemicals. Available at: [Link]

-

Comparing UV Absorber UV-360 with Other Advanced Triazine UV Absorbers for Extreme Conditions. (n.d.). BDMAEE. Available at: [Link]

-

Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. (n.d.). ResearchGate. Available at: [Link]

-

Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. (n.d.). ResearchGate. Available at: [Link]

-

Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. IntechOpen. Available at: [Link]

-

Guo, J., et al. (2021). Microscopic thermal decomposition mechanism study of 2,4,6-triamino-1,3,5-triazine-1,3-dioxide (MDO): Combined DSC-TG-MS-FTIR techniques and ReaxFF molecular dynamics simulations. Semantic Scholar. Available at: [Link]

-

Kusch, P. (2013). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. Available at: [Link]

-

Avellan, A., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. Available at: [Link]

-

Tanimoto, Y., et al. (1997). Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. The Journal of Physical Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine [sarex.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bdmaee.net [bdmaee.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. Request Rejected [emsl.pnnl.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

The Emergence of a High-Performance UV Absorber: A Technical Guide to 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

An In-depth Exploration of the Discovery, Synthesis, and Mechanistic Principles of a Key Hydroxyphenyl Triazine (HPT) Stabilizer

Abstract

This technical guide provides a comprehensive overview of the hydroxyphenyl triazine (HPT) UV absorber, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol (CAS No. 106556-36-9). While the specific historical record of its initial synthesis is not prominently documented in publicly accessible literature, its development is intrinsically linked to the pioneering research in the 1990s aimed at creating a new generation of highly photostable and efficient UV absorbers. This guide will delve into the scientific context of its emergence, the fundamental principles of its operation, detailed synthesis protocols, and its physicochemical properties. The content is structured to provide researchers, scientists, and professionals in drug development and material science with a thorough understanding of this molecule and its significance in the broader field of photostabilization.

Introduction: The Quest for Superior Photostability

The development of organic ultraviolet (UV) absorbers has been a continuous pursuit of enhanced performance and durability. For decades, classes of compounds such as benzophenones and benzotriazoles were the industry standard for protecting materials from the damaging effects of UV radiation. However, these earlier generations of UV absorbers often suffered from limitations, including gradual photodegradation and limited effectiveness across the full UV spectrum.

The 1990s marked a significant turning point with the rise of hydroxyphenyl triazines (HPTs). Research, notably advanced by companies like Ciba Specialty Chemicals (now part of BASF), focused on the 1,3,5-triazine core as a remarkably stable scaffold for UV-absorbing chromophores.[1][2] HPTs demonstrated superior inherent photostability and thermal resistance compared to their predecessors.[3] This innovation was driven by the increasing demand for long-lasting UV protection in demanding applications, from high-performance coatings and engineering plastics to advanced cosmetic formulations.[4][5]

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol emerged from this era of intensive research. While a specific patent exclusively detailing its discovery is not readily identifiable, its structure is a logical evolution of the o-hydroxyphenyl-s-triazine platform. The presence of the two phenyl groups on the triazine ring and the hydroxymethoxy-substituted phenyl group are deliberate structural features designed to optimize UV absorption and compatibility with various polymer matrices.[6] This molecule represents a class of UV absorbers engineered for high performance and longevity.

Mechanism of Action: An Efficient Energy Dissipation Pathway

The remarkable photostability of 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol and other HPTs is rooted in an efficient, non-destructive energy dissipation mechanism. This process is initiated by the absorption of a UV photon, which triggers an ultrafast excited-state intramolecular proton transfer (ESIPT).

Here is a step-by-step breakdown of the photoprotective cycle:

-

Ground State (Keto Form): In its most stable ground state, the molecule exists in a configuration where a strong intramolecular hydrogen bond exists between the hydroxyl group and a nitrogen atom on the triazine ring.

-

UV Absorption and Excitation: Upon absorbing a UV photon, the molecule is promoted to an excited electronic state.

-

Excited-State Intramolecular Proton Transfer (ESIPT): In this excited state, the proton from the hydroxyl group is rapidly and reversibly transferred to the adjacent nitrogen atom of the triazine ring. This tautomerization creates an unstable keto form.

-

Non-Radiative Decay: The excited keto tautomer quickly returns to its ground state by releasing the absorbed energy as harmless heat through vibrational relaxation.

-

Reverse Proton Transfer: Once in the ground state, the proton is transferred back to the oxygen atom, regenerating the original molecular structure.

This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of photons without undergoing chemical degradation. This regenerative process is the cornerstone of the exceptional photostability of HPTs.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

Synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

The synthesis of asymmetrically substituted triazines like the target molecule is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern on the triazine core. The general approach starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective precursor.

A plausible and widely practiced synthetic route involves a sequence of Friedel-Crafts alkylation and nucleophilic aromatic substitution reactions.

General Synthetic Pathway

Caption: General synthetic route to the target molecule.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for synthesizing hydroxyphenyl triazines.[7][8]

Step 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

-

Reaction Setup: To a stirred solution of cyanuric chloride in an inert solvent such as chlorobenzene, add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), at a controlled temperature.

-

Friedel-Crafts Alkylation: Slowly add benzene to the reaction mixture. The reaction is typically carried out at elevated temperatures to facilitate the substitution of two chlorine atoms with phenyl groups. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4,6-diphenyl-1,3,5-triazine. Purification can be achieved by recrystallization.

Step 2: Synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

-

Reaction Setup: Dissolve the 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate and 4-methoxyphenol in a suitable high-boiling point solvent.

-

Nucleophilic Aromatic Substitution: Add a base, such as sodium hydroxide, to facilitate the displacement of the remaining chlorine atom by the phenoxide. The reaction mixture is heated to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-solvent or by acidification. The crude product is collected by filtration, washed, and dried. Final purification is typically achieved by recrystallization from a suitable solvent to yield the final product as a powder.[6]

Physicochemical and Spectroscopic Properties

The utility of 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol as a UV absorber is defined by its physical and spectroscopic characteristics.

| Property | Value | Source |

| CAS Number | 106556-36-9 | [6][7][9] |

| Molecular Formula | C₂₂H₁₇N₃O₂ | [6] |

| Molecular Weight | 355.40 g/mol | [6] |

| Appearance | White to yellowish powder | [3][6] |

| Melting Point | 205-207 °C | [3] |

| UV Absorption | Primarily in the UV-A and UV-B regions | [6] |

UV-Vis Absorption Spectrum

Hydroxyphenyl triazines are characterized by strong absorption in the UV-A (320-400 nm) and UV-B (280-320 nm) regions of the electromagnetic spectrum. The exact absorption maximum (λmax) and the molar extinction coefficient are influenced by the substituents on the phenyl rings. The presence of the electron-donating methoxy group on the hydroxyphenyl ring can influence the electronic transitions and thus the absorption profile of the molecule.[4][10]

While a publicly available, high-resolution UV-Vis spectrum for this specific compound is not readily found in peer-reviewed literature, it is expected to exhibit a broad and strong absorption band in the 300-400 nm range, which is characteristic of this class of UV absorbers.[11]

Applications and Significance

The structural attributes of 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol make it a valuable additive for the stabilization of organic materials. Its high thermal stability and low volatility are particularly advantageous in the processing of engineering plastics and in high-temperature coating applications.

Key Application Areas:

-

Plastics and Polymers: It can be incorporated into various polymers to prevent degradation, such as yellowing, cracking, and loss of mechanical properties upon exposure to sunlight.[3]

-

Coatings: In industrial and automotive coatings, it helps to maintain gloss and color integrity over long periods of outdoor exposure.[4]

-

Cosmetics: While other HPT derivatives are more commonly cited in cosmetic formulations, the fundamental properties of this molecule make it a candidate for use in sunscreens and other personal care products to protect the skin and the product itself from UV damage.[1]

The development of HPTs, including this specific molecule, has been a significant advancement in the field of material science. They offer a high degree of protection, enabling the creation of more durable and long-lasting products.

Conclusion

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol stands as a testament to the sophisticated molecular engineering that underpins modern UV absorber technology. Although its specific moment of discovery is not as well-documented as some other commercial stabilizers, its chemical architecture firmly places it within the lineage of high-performance hydroxyphenyl triazines developed in the late 20th century. Its robust photostability, conferred by the efficient ESIPT mechanism, combined with its thermal stability, makes it a valuable tool for protecting a wide array of materials from the relentless effects of UV radiation. This guide has provided a foundational understanding of its scientific context, mechanism, synthesis, and properties, offering valuable insights for professionals engaged in the development of next-generation stabilized materials.

References

- WO1994005645A1 - Hydroxyphenyl-s-triazines - Google P

- CN106432114A - A method for synthesizing 2-(2,4-dihydroxyphenyl)

-

Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

-

2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine–d5 - ASCA GmbH. (URL: [Link])

-

-

Brochure - Textile Industry Products - 01.09.2023.cdr - Sarex. (URL: [Link])

-

-

Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines - MDPI. (URL: [Link])

-

Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. (URL: [Link])

- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)

-

Light Stabilisers - CHIMIA. (URL: [Link])

- WO2003046068A1 - 2-hydroxyphenyl-s-triazine crosslinkers for polymer networks - Google P

- WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers - Google P

-

Determination of hydroxy-s-triazines in water using HPLC or GC-MS - ResearchGate. (URL: [Link])

-

Process for the preparation of 2,4-diaryl-6-o-hydroxyphenyl-1,3,5-triazine derivatives in the presence of a protic acid catalyst - Googleapis.com. (URL: [Link])

- ZA949247B - o-Hydroxyphenyl-s-triazines - Google P

- PL305938A1 - Hydroxyphenyl-s-triazine, method of obtaining same and application thereof - Google P

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: [Link])

- US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines - Google P

Sources

- 1. WO1994005645A1 - Hydroxyphenyl-s-triazines - Google Patents [patents.google.com]

- 2. ZA949247B - o-Hydroxyphenyl-s-triazines - Google Patents [patents.google.com]

- 3. sarex.com [sarex.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2003046068A1 - 2-hydroxyphenyl-s-triazine crosslinkers for polymer networks - Google Patents [patents.google.com]

- 6. CAS 106556-36-9: 2-(2-Hydroxy-4-methoxyphenyl)-4,6-dipheny… [cymitquimica.com]

- 7. CN106432114A - A method for synthesizing 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine - Google Patents [patents.google.com]

- 8. US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines - Google Patents [patents.google.com]

- 9. 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine–d5 | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 10. mdpi.com [mdpi.com]

- 11. chimia.ch [chimia.ch]

Methodological & Application

Application Notes and Protocols: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol as a High-Performance UV Absorber

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of UV Protection and the Emergence of Hydroxyphenyl Triazines

The relentless exposure to ultraviolet (UV) radiation, whether from solar sources or artificial lighting, poses a significant threat to the integrity and longevity of a vast array of materials. This photodegradation can manifest as discoloration, loss of mechanical strength, and overall reduced performance, which is a critical concern in industries ranging from polymer manufacturing and coatings to cosmetics and pharmaceuticals.[1] To counteract these deleterious effects, the incorporation of UV absorbers has become an indispensable strategy.[2] Among the various classes of UV absorbers, hydroxyphenyl triazines (HPTs) have emerged as a premier technology, offering exceptional photostability and broad-spectrum UV protection.[3][4]

This technical guide focuses on a specific, high-performance member of the HPT family: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol . We will delve into its mechanism of action, key performance characteristics, and provide detailed protocols for its application and evaluation in various systems.

Chemical Identity and Physicochemical Properties

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is a robust organic molecule designed for optimal UV absorption and compatibility with a range of materials.[5]

| Property | Value | Source |

| Chemical Name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | [5] |

| CAS Number | 106556-36-9 | [5] |

| Molecular Formula | C₂₂H₁₇N₃O₂ | [5] |

| Molecular Weight | 355.4 g/mol | [5] |

| Appearance | Typically a yellow powder | [3] |

| Melting Point | 205-207 °C | [3] |

Mechanism of UV Absorption: A Tale of Intramolecular Hydrogen Bonding

The remarkable efficacy of hydroxyphenyl triazine UV absorbers lies in their unique molecular structure, which facilitates a highly efficient and photochemically stable mechanism for dissipating UV energy. The key to this process is the presence of an intramolecular hydrogen bond between the hydroxyl group on the phenol ring and a nitrogen atom on the triazine ring.[6]

When the molecule absorbs a photon of UV radiation, the energy is used to break this weak hydrogen bond, leading to a temporary change in the molecule's conformation. This excited state is short-lived, and the molecule rapidly relaxes back to its original ground state, releasing the absorbed energy as harmless heat.[6] This cyclical process can be repeated numerous times without significant degradation of the UV absorber, leading to long-term, durable protection for the host material.[7]

Core Applications and Formulation Guidelines

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is particularly well-suited for demanding applications where high thermal stability, low volatility, and excellent compatibility with the host matrix are paramount. Its primary applications are in the stabilization of polymers and coatings.[4][6]

Polymer Systems

This UV absorber demonstrates excellent performance in a variety of engineering plastics, including:

-

Polycarbonates (PC): Known for their exceptional clarity and impact resistance, polycarbonates are susceptible to yellowing and embrittlement upon UV exposure. The incorporation of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is highly effective in preserving the optical and mechanical properties of PC, even under harsh environmental conditions.[6]

-

Polyesters (PET, PBT): Widely used in packaging, textiles, and automotive components, polyesters can suffer from UV-induced degradation. This HPT derivative provides excellent photostabilization for both polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[6]

-

Other High-Performance Plastics: Its high thermal stability makes it suitable for processing conditions required for a range of other polymers.

Coatings

In the realm of coatings, particularly for automotive and industrial applications, maintaining gloss, color, and adhesion is crucial. Hydroxyphenyl triazines like the one discussed here offer superior weathering resistance compared to conventional UV absorbers.[3] They are suitable for both solvent-borne and, with appropriate formulation, water-borne systems.

Experimental Protocols

The following protocols are designed to provide a starting point for researchers and formulators. Optimization will likely be required based on the specific polymer or coating system and the desired level of performance.

Protocol 1: Incorporation into a Polymer Matrix via Melt Extrusion

This protocol describes a general procedure for incorporating 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol into a thermoplastic polymer such as polycarbonate or PET using a twin-screw extruder.

Materials and Equipment:

-

Polymer resin (e.g., polycarbonate pellets)

-

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol powder

-

Twin-screw extruder with a temperature-controlled barrel and die

-

Gravimetric or volumetric feeder

-

Pelletizer or film/sheet casting line

-

Drying oven

Procedure:

-

Drying: Thoroughly dry the polymer resin according to the manufacturer's recommendations to prevent hydrolytic degradation during processing. For example, polycarbonate is typically dried at 120°C for 4 hours.

-

Premixing (Optional but Recommended): For optimal dispersion, create a masterbatch by premixing a higher concentration of the UV absorber with a small amount of the polymer resin. This can be done using a high-speed mixer. Alternatively, for direct addition, ensure accurate and consistent feeding of the powder.

-

Extruder Setup: Set the temperature profile of the extruder barrel appropriate for the polymer being processed. A typical profile for polycarbonate would be a gradual increase from the feed zone (around 240°C) to the metering zone and die (around 280-300°C).

-

Feeding: Use a calibrated feeder to introduce the polymer resin into the main hopper of the extruder. If not using a masterbatch, use a separate, accurate feeder to introduce the 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol powder into the feed throat.

-

Concentration: The recommended loading level of the UV absorber typically ranges from 0.1% to 2.0% by weight, depending on the polymer, the thickness of the final part, and the desired level of UV protection. It is advisable to start with a concentration in the middle of this range (e.g., 0.5%) and optimize based on performance testing.

-

-

Melt Blending: The rotation of the extruder screws will melt, mix, and homogenize the polymer and the UV absorber. Ensure the screw speed and residence time are sufficient for uniform dispersion.

-

Extrusion and Pelletizing/Casting: The molten polymer blend is then forced through the die to form strands (for pelletizing) or a film/sheet.

-

Cooling and Collection: The extruded product is cooled in a water bath or by air and then either cut into pellets or wound onto a roll.

-

Post-Processing: The resulting pellets or film can then be used for subsequent molding or testing.

Protocol 2: Evaluation of UV Stability via Accelerated Weathering

This protocol outlines a procedure for evaluating the effectiveness of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol in a polymer using a xenon arc weathering chamber, following the principles of ASTM G155.[9][10]

Materials and Equipment:

-

Polymer samples with and without (as a control) the UV absorber, prepared as flat plaques or films of uniform thickness.

-

Xenon arc weathering chamber (compliant with ASTM G155).[11]

-

Spectrophotometer or colorimeter for measuring color change.

-

Gloss meter.

-

Mechanical testing equipment (e.g., tensile tester).

Procedure:

-

Sample Preparation: Prepare multiple identical samples of the stabilized and unstabilized polymer. Document the initial color, gloss, and mechanical properties of the samples.

-

Weathering Chamber Setup:

-

Light Source: Use a xenon arc lamp with appropriate filters to simulate natural sunlight (e.g., daylight filters).[11][12]

-

Exposure Cycle: Program the chamber to run a specific cycle of light and moisture exposure. A common cycle for plastics is:

-

102 minutes of light at a specified irradiance (e.g., 0.55 W/m² at 340 nm).

-

18 minutes of light and water spray.

-

-

Temperature and Humidity: Set the black panel temperature (e.g., 63°C) and relative humidity according to the standard and the material being tested.

-

-

Exposure: Mount the samples in the weathering chamber and begin the exposure cycle.

-

Periodic Evaluation: At regular intervals (e.g., every 500 hours), remove a set of samples for evaluation.

-

Property Measurement: For each set of removed samples, measure:

-

Color Change (ΔE*): Use a spectrophotometer to quantify the change in color compared to the unexposed samples.

-

Gloss Retention: Measure the gloss at a specific angle (e.g., 60°) and calculate the percentage of gloss retained compared to the initial measurement.

-

Mechanical Properties: Conduct tensile tests to determine the retention of properties such as tensile strength and elongation at break.

-

-

Data Analysis: Plot the change in properties as a function of exposure time for both the stabilized and unstabilized samples. This will provide a clear visual representation of the protective effect of the UV absorber.

Expected Performance and Causality

The incorporation of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is expected to significantly enhance the weatherability of polymers and coatings.

-

Color Stability: The stabilized material should exhibit a much lower degree of yellowing or color fade compared to the unstabilized control. This is a direct result of the UV absorber preventing the photo-oxidation of the polymer backbone and any colorants present.

-

Gloss Retention: The surface of the stabilized material should maintain its gloss for a longer duration. UV degradation can lead to surface crazing and chalking, which reduces gloss.

-

Mechanical Integrity: The stabilized polymer is expected to retain a higher percentage of its original tensile strength and flexibility. The UV absorber protects the polymer chains from scission, which would otherwise lead to embrittlement.

Visualization of Key Processes

Chemical Structure

Caption: Chemical structure of the UV absorber.

UV Absorption Mechanism

Caption: Simplified representation of the UV absorption and energy dissipation cycle.

Experimental Workflow: Polymer Stabilization and Testing

Caption: Workflow for incorporating the UV absorber into a polymer and subsequent performance evaluation.

Conclusion

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol stands as a highly effective UV absorber for the protection of a wide range of polymeric materials and coatings. Its robust chemical structure, coupled with a highly efficient and photostable mechanism of UV energy dissipation, provides long-lasting protection against the damaging effects of ultraviolet radiation. The protocols and guidelines presented herein offer a solid foundation for researchers and formulators to harness the full potential of this advanced additive, leading to the development of more durable and high-performance products.

References

-

ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? (2025). Presto Group. [Link]

-

ASTM G155 - Accelerated Weathering. (n.d.). ICC Evaluation Service, LLC. [Link]

-

ASTM G155 Xenon Arc Weathering Testing of Gardening Plastics. (2026). Infinita Lab. [Link]

-

ASTM G155. (n.d.). Q-Lab. [Link]

-

Evaluation of three UV absorbers. (2019). Partners in Chemicals. [Link]

-

Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. (2021). Polymers (Basel). [Link]

-

Light Stabilization Toolbox. (2010). PCI Magazine. [Link]

- Highly compatible hydroxyphenyltriazine uv-absorbers. (2003).

-

Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. (2020). Progress in Organic Coatings. [Link]

-

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-hexoxy-phenol. (n.d.). Chemical Suppliers. [Link]

-

2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine. (n.d.). SynPep. [Link]

-

2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine (Appolo-125 (P)). (n.d.). Sarex. [Link]

-

Evaluation of a UV absorber added to PET bottles for edible oil packaging. (2003). Packaging Technology and Science. [Link]

- manufacturing method of PET resin that contains UV stabilizer. (n.d.).

-

Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-. (n.d.). PubChem. [Link]

-

Furfural-Based Modification of PET for UV-Blocking Copolymers with Decreased Oxygen Permeability. (2021). Industrial & Engineering Chemistry Research. [Link]

-

2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol. (n.d.). PubChem. [Link]

-

Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. (1998). Food Additives & Contaminants. [Link]

-

2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine (Appolo-1577 (FLK)). (n.d.). Sarex. [Link]

-

UV protection additive for rPET packaging. (2024). PETplanet Insider. [Link]

-

Bemotrizinol. (n.d.). Wikipedia. [Link]

Sources

- 1. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]

- 2. WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers - Google Patents [patents.google.com]

- 3. pcimag.com [pcimag.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | C22H17N3O2 | CID 135492540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. partinchem.com [partinchem.com]

- 7. KR101406964B1 - manufacturing method of PET resin that contains UV stabilizer - Google Patents [patents.google.com]

- 8. 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol-d5 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 9. ASTM G155 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 10. testinglab.com [testinglab.com]

- 11. thermoline.com.au [thermoline.com.au]

- 12. ASTM G155 | Q-Lab [q-lab.com]

Application Notes & Protocols: A Senior Scientist's Guide to Incorporating 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol into Polymeric Systems

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals on the effective incorporation of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, a high-performance hydroxyphenyl triazine (HPT) ultraviolet (UV) absorber, into various polymer matrices. We will explore the fundamental principles behind UV absorption, detail validated protocols for common incorporation methodologies including melt blending, solution casting, and in-situ polymerization, and discuss critical characterization techniques to verify successful integration and performance. The causality behind experimental choices is emphasized to empower users with the ability to adapt and troubleshoot these protocols for their specific applications, from industrial coatings to advanced materials for packaging and device protection.

Introduction: The Role of Hydroxyphenyl Triazine UV Absorbers

The longevity and functional stability of polymeric materials are often compromised by exposure to ultraviolet radiation. This degradation, manifesting as discoloration, loss of gloss, and deterioration of mechanical properties, is a significant challenge in countless applications.[1][2] UV absorbers are additives that protect polymers by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[3][4]

Among the various classes of UV absorbers, hydroxyphenyl triazines (HPTs) represent an advanced class known for their exceptional photostability, low volatility, and high thermal stability, making them suitable for demanding processing conditions.[1][5] The subject of this guide, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol (CAS No. 106556-36-9), is a prominent member of this class.[6][7][8] Its molecular structure facilitates a highly efficient photoprotective mechanism known as Excited State Intramolecular Proton Transfer (ESIPT), allowing it to repeatedly absorb UV energy without significant degradation. This makes it an effective solution for protecting polymers against light-induced damage.[1]

This guide provides the necessary theoretical background and practical, step-by-step protocols to successfully incorporate this additive, ensuring enhanced durability and performance of the final polymer product.

Mechanism of Action: Excited State Intramolecular Proton Transfer (ESIPT)

The efficacy of HPTs stems from their ability to undergo a rapid, reversible tautomerization upon absorbing UV radiation. The molecule exists in an "enol" form, which is excited to a higher energy state by a UV photon. It then undergoes an ultrafast, non-radiative intramolecular proton transfer to a "keto" tautomer, releasing the absorbed energy as harmless heat. The molecule then quickly reverts to its original enol form, ready to absorb another photon. This cyclical process is incredibly efficient and is the cornerstone of the material's high photostability.

Caption: Workflow for incorporating additives via melt blending.

Protocol: Melt Blending

-

Material Preparation:

-

Dry the base polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

-

Accurately weigh the polymer and 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol. A typical loading concentration is 0.1% to 2.0% by weight, depending on the application and desired level of protection.

-

-

Pre-Mixing:

-

Combine the polymer pellets and UV absorber powder in a sealed container or bag.

-

Tumble-mix (dry blend) for 15-20 minutes to ensure the powder coats the pellets as uniformly as possible.

-

Scientist's Note: This step is crucial for preventing localized high concentrations of the additive in the extruder, which can lead to poor overall dispersion.

-

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder. The temperatures should create a decreasing viscosity gradient from the feed zone to the die head, ensuring proper melting and mixing. [9] * Feed the dry blend into the extruder hopper at a consistent rate.

-

Operate the extruder at a screw speed that provides sufficient residence time and shear for homogeneous mixing without causing excessive thermal degradation.

-

-

Pelletization:

-

Cool the extruded strands in a water bath.

-

Feed the cooled strands into a pelletizer to produce masterbatch or fully compounded pellets.

-

-

Post-Processing:

-

Dry the final pellets thoroughly before subsequent processing (e.g., injection molding, film extrusion).

-

Method 2: Solution Casting